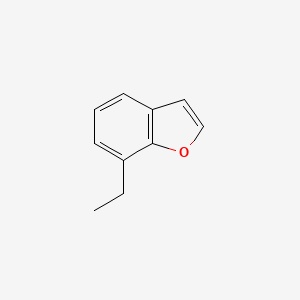
7-Ethyl-1-benzofuran
Descripción general
Descripción
7-Ethyl-1-benzofuran is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
7-Ethyl-1-benzofuran exhibits significant bioactive properties, making it a candidate for therapeutic uses. Its applications in medicinal chemistry include:
- Anticancer Activity : Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, leading to pharmacological effects that may include modulation of metabolic pathways and apoptosis induction in cancer cells. For instance, studies have shown that benzofuran derivatives can selectively inhibit cancer cell replication and induce mitotic catastrophe in lung adenocarcinoma cells (A549) .
- Anti-inflammatory and Antiviral Properties : The compound is being explored for its potential anti-inflammatory and antiviral effects. Its structural characteristics allow it to interact with biological targets effectively, which may lead to the development of new therapeutic agents .
- Antitubercular Activity : In silico studies have demonstrated that certain derivatives of benzofuran, including this compound, exhibit antitubercular activity against Mycobacterium tuberculosis. Molecular docking analyses suggest that these compounds can stabilize at the active sites of relevant proteins, indicating potential for drug design .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its efficacy as a pharmaceutical agent. Key findings include:
- Substituent Effects : Variations in substituents on the benzofuran ring can significantly influence biological activity. For example, the presence of halogen atoms at specific positions has been linked to enhanced cytotoxic properties against cancer cells .
- Derivatives Screening : A series of benzofuran analogues have been screened for anticancer activity, revealing that certain modifications increase binding interactions with target proteins, thereby enhancing cytotoxicity .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
- Synthesis of Functional Materials : The compound can be utilized in synthesizing novel materials with specific properties due to its unique chemical structure. For instance, palladium-catalyzed reactions involving benzofurans have been explored for creating advanced materials .
Case Studies
Several case studies highlight the practical applications and research surrounding this compound:
Propiedades
Número CAS |
59020-73-4 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
7-ethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3 |
Clave InChI |
WFIWAAWXIAUFAF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1OC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













